(1R,2R,6R,7AR)-hexahydro-1H-pyrrolizine-1,2,6-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,6R,7AR)-hexahydro-1H-pyrrolizine-1,2,6-triol is a chemical compound with the molecular formula C7H13NO3. This compound is a derivative of pyrrolizine, a bicyclic structure that contains a pyrrole ring fused to a piperidine ring. The presence of three hydroxyl groups makes it a triol, which can significantly influence its chemical reactivity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,6R,7AR)-hexahydro-1H-pyrrolizine-1,2,6-triol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a suitable pyrrolizine precursor followed by hydroxylation. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include:
Catalytic Hydrogenation: To reduce double bonds in the precursor.
Hydroxylation: Using reagents like osmium tetroxide or hydrogen peroxide to introduce hydroxyl groups.
Purification: Techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,6R,7AR)-hexahydro-1H-pyrrolizine-1,2,6-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to remove hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Conditions involving strong acids or bases to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
(1R,2R,6R,7AR)-hexahydro-1H-pyrrolizine-1,2,6-triol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which (1R,2R,6R,7AR)-hexahydro-1H-pyrrolizine-1,2,6-triol exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, altering the cellular redox state and affecting various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,4aR,7R,8aR)-7-(2-Hydroxypropan-2-yl)-1,4a-dimethyldecahydronaphthalen-1-ol: Another compound with multiple hydroxyl groups and a bicyclic structure.
2-Furancarboxylic acid, tetrahydro-5-methoxy-, methyl ester: A compound with a similar hydroxylation pattern.
Uniqueness
(1R,2R,6R,7AR)-hexahydro-1H-pyrrolizine-1,2,6-triol is unique due to its specific stereochemistry and the presence of three hydroxyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(1R,2R,6R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,6-triol |
InChI |
InChI=1S/C7H13NO3/c9-4-1-5-7(11)6(10)3-8(5)2-4/h4-7,9-11H,1-3H2/t4-,5-,6-,7-/m1/s1 |
InChI Key |
XJDUYDXRNMJERX-DBRKOABJSA-N |
Isomeric SMILES |
C1[C@H](CN2[C@H]1[C@H]([C@@H](C2)O)O)O |
Canonical SMILES |
C1C(CN2C1C(C(C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.